molecular formula C19H17ClN4O3 B459121 methyl 6-amino-4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate CAS No. 311809-77-5

methyl 6-amino-4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B459121
CAS No.: 311809-77-5
M. Wt: 384.8g/mol
InChI Key: ZVSXTJKDDNGMDI-UHFFFAOYSA-N
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Description

Methyl 6-amino-4-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is a complex heterocyclic compound that has garnered significant interest due to its potential pharmacological properties. This compound belongs to the class of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives, which are known for their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-amino-4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate typically involves a multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters. This reaction can be carried out in the presence or absence of a catalyst . For instance, thiourea dioxide has been used as an efficient, reusable organic catalyst in an aqueous medium .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the multicomponent reaction approach is scalable and can be adapted for large-scale synthesis, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-4-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyran derivatives, while reduction can produce reduced amino-pyran compounds.

Scientific Research Applications

Methyl 6-amino-4-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl 6-amino-4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-amino-4-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

311809-77-5

Molecular Formula

C19H17ClN4O3

Molecular Weight

384.8g/mol

IUPAC Name

methyl 6-amino-4-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C19H17ClN4O3/c1-10-14(17(20)24(23-10)12-7-5-4-6-8-12)16-13(9-21)18(22)27-11(2)15(16)19(25)26-3/h4-8,16H,22H2,1-3H3

InChI Key

ZVSXTJKDDNGMDI-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=C(N(N=C2C)C3=CC=CC=C3)Cl)C(=O)OC

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=C(N(N=C2C)C3=CC=CC=C3)Cl)C(=O)OC

Origin of Product

United States

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